REACTION_SMILES
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[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([CH3:14])[c:8]([S:10](=[O:11])(=[O:12])[Cl:13])[cH:9]1.[OH2:20].[cH:21]1[cH:22][cH:23][n:24][cH:25][cH:26]1.[nH:15]1[cH:16][n:17][cH:18][cH:19]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([CH3:14])[c:8]([S:10](=[O:11])(=[O:12])[n:15]2[cH:16][n:17][cH:18][cH:19]2)[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc([N+](=O)[O-])cc1S(=O)(=O)Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1c[nH]cn1
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Name
|
|
Type
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product
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Smiles
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Cc1ccc([N+](=O)[O-])cc1S(=O)(=O)n1ccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |